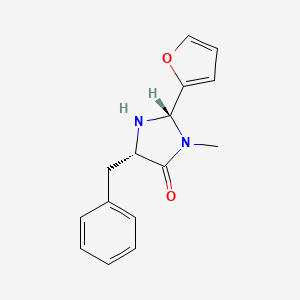
(2R,3R,5S)-2-(2,6-diamino-9H-purin-9-yl)-5-(hydroxymethyl)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine, 2-amino-3’-deoxy- is a derivative of adenosine, a naturally occurring nucleoside This compound is characterized by the replacement of the hydroxyl group at the 3’ position with an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, 2-amino-3’-deoxy- typically involves the modification of adenosine. One common method is the enzymatic reaction using adenosine kinase, myokinase, and pyruvate kinase . Another approach involves the use of flexizymes, which are ribozymes capable of charging amino acids onto tRNAs . These methods ensure the precise modification of the adenosine molecule to introduce the amino group at the 3’ position.
Industrial Production Methods
Industrial production of adenosine, 2-amino-3’-deoxy- often relies on large-scale enzymatic processes. These processes are optimized for high yield and purity, ensuring that the compound can be produced efficiently for various applications. The use of bioreactors and advanced purification techniques further enhances the scalability of production.
化学反应分析
Types of Reactions
Adenosine, 2-amino-3’-deoxy- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of adenosine, 2-amino-3’-deoxy- include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of adenosine, 2-amino-3’-deoxy-, each with unique properties and potential applications. For example, oxidation can lead to the formation of adenosine analogs with altered biological activity.
科学研究应用
Adenosine, 2-amino-3’-deoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of nucleoside analogs and other complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a tool for genetic research.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in biochemical assays.
作用机制
The mechanism of action of adenosine, 2-amino-3’-deoxy- involves its interaction with specific molecular targets and pathways. It acts as an agonist at adenosine receptors, modulating various physiological processes . The compound’s effects are mediated through the inhibition of adenylyl cyclase, leading to reduced levels of cyclic AMP (cAMP) and subsequent cellular responses .
相似化合物的比较
Adenosine, 2-amino-3’-deoxy- can be compared with other similar compounds, such as:
属性
分子式 |
C10H14N6O3 |
|---|---|
分子量 |
266.26 g/mol |
IUPAC 名称 |
2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H14N6O3/c11-7-6-8(15-10(12)14-7)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H4,11,12,14,15) |
InChI 键 |
ALUXLVWCGFWJMC-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)N)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


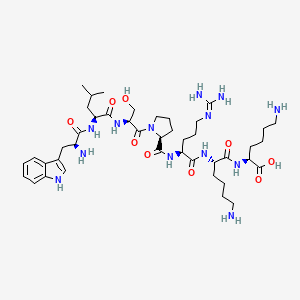
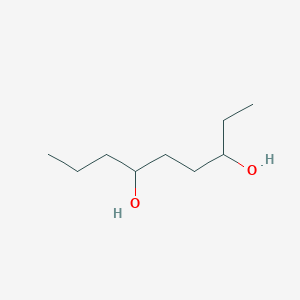
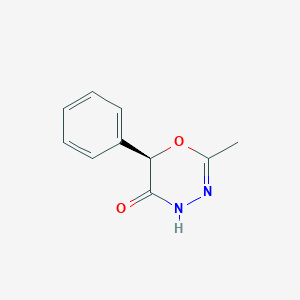
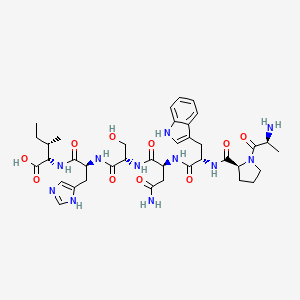
![(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene](/img/structure/B14178383.png)
![3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14178392.png)
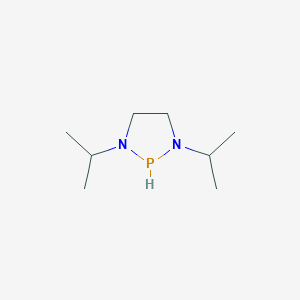
![6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14178395.png)
![Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane](/img/structure/B14178401.png)
![4-[Bis(chloromethyl)amino]phenyl thiocyanate](/img/structure/B14178405.png)
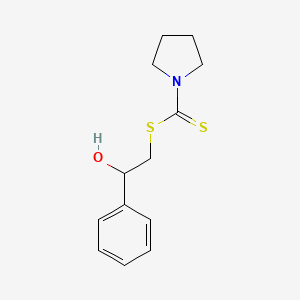
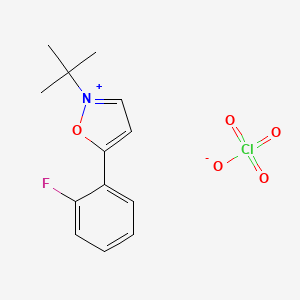
![6,10,11-Trimethoxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one](/img/structure/B14178428.png)
